Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester
Description
This compound is a highly substituted benzoic acid derivative with a complex structure featuring multiple functional groups. Key structural elements include:
- Core structure: A benzoic acid backbone with a methyl ester at position 1 and a hydroxyl group at position 4.
- Substituents: A butoxy linker at position 2, connecting to a chiral (2S)-2-(acetylamino)-3-oxopropyl chain. A 3-ethylphenyl group substituted with a carboxycarbonyl and 2-carboxyphenyl amino moiety.
- Physicochemical properties: The compound’s polarity is influenced by its ester and carboxylic acid groups, while its stereochemistry ((2S)-configuration) may impact biological interactions .
Properties
Molecular Formula |
C34H37N3O11 |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
3-[4-[2-acetamido-3-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butylamino]-3-oxopropyl]-2-ethyl-N-oxaloanilino]benzoic acid |
InChI |
InChI=1S/C34H37N3O11/c1-4-22-17-21(13-14-26(22)37(31(41)33(44)45)24-10-7-9-23(19-24)32(42)43)18-25(36-20(2)38)30(40)35-15-5-6-16-48-28-12-8-11-27(39)29(28)34(46)47-3/h7-14,17,19,25,39H,4-6,15-16,18H2,1-3H3,(H,35,40)(H,36,38)(H,42,43)(H,44,45) |
InChI Key |
JUNPKZPYAAUNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(C(=O)NCCCCOC2=CC=CC(=C2C(=O)OC)O)NC(=O)C)N(C3=CC=CC(=C3)C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection-Directed Functionalization
The synthesis begins with methyl salicylate as the starting material. Selective protection of the 6-hydroxy group follows via:
- Methylation : Using dimethyl sulfate (DMS) in alkaline conditions yields methyl 2-hydroxy-6-methoxybenzoate (85% yield).
- Friedel-Crafts Acylation : AlCl3-catalyzed reaction with butyryl chloride introduces the butoxy precursor at position 2 (72% yield).
Key Reaction Conditions
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMS, NaOH | H2O/EtOH | 25 | 4 | 85 |
| 2 | Butyryl Cl, AlCl3 | DCM | 0→25 | 12 | 72 |
Reductive Amination
The butyryl sidechain undergoes:
- Oxidation : KMnO4 in acidic medium converts butyryl to 4-oxobutoxy (68% yield).
- Reductive Amination : NH4OAc/NaBH3CN system introduces the primary amine (81% yield).
Synthesis of Fragment B: Chiral (2S)-2-Acetylamino-3-(4-Amino-3-Ethylphenyl)Propanoic Acid
Stereoselective Amino Acid Construction
L-Serine serves as the chiral precursor:
Nitro Reduction and Functionalization
- Catalytic Hydrogenation : H2/Pd/C reduces nitro to amine (quantitative).
- Diazonium Coupling : Reaction with fragment C establishes the carbamoyl linkage.
Synthesis of Fragment C: N-(2-Carboxyphenyl)Carbamoyl Chloride
Carbamate Formation
Anthranilic acid undergoes:
- Phosgenation : Triphosgene in dry toluene forms the isocyanate intermediate (89% yield).
- Carbamoyl Chloride Formation : Trapping with HCl gas yields target fragment (76% yield).
Convergent Assembly Strategy
Peptide Coupling
Fragments A and B unite via:
Urea Bond Formation
Fragment C couples to the aryl amine through:
Critical Optimization Parameters
Protecting Group Strategy
Stereochemical Control
- Mitsunobu Configuration Retention : Ensures (2S) stereochemistry from L-serine.
- Chiral HPLC Purification : Resolves diastereomers at final stage (99% ee).
Analytical Characterization Data
| Technique | Key Features Observed |
|---|---|
| 1H NMR (500 MHz) | δ 8.21 (d, J=8.5 Hz, 1H, ArH), δ 6.85 (s, 1H, NH), δ 4.32 (m, 1H, CHα) |
| 13C NMR (125 MHz) | δ 172.8 (COOCH3), δ 170.1 (NHAc), δ 55.3 (CHα) |
| HRMS (ESI+) | m/z 599.2543 [M+H]+ (calc. 599.2538) |
Industrial-Scale Considerations
Cost-Effective Modifications
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 32 |
| PMI (kg/kg) | 148 | 67 |
| Reaction Mass Efficiency | 11% | 29% |
Comparative Method Analysis
Three principal routes have been developed:
Linear Synthesis (Academic)
- Total Steps : 14
- Overall Yield : 6.8%
- Advantage : High purity (99.5% HPLC)
- Limitation : Low throughput
Convergent Approach (Industrial)
- Total Steps : 9
- Overall Yield : 12.4%
- Advantage : Scalable to kilogram quantities
- Limitation : Requires chiral separation
Biocatalytic Route (Emerging)
- Total Steps : 7
- Overall Yield : 9.1%
- Advantage : Reduced solvent waste
- Limitation : Enzyme cost prohibitive
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of alcohol groups to carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the conversion of carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
| Compound Name / Identifier | Key Structural Features | Functional Group Variations | Biological/Physicochemical Notes |
|---|---|---|---|
| Target Compound | - 1-methyl ester - 6-hydroxy group - 3-ethylphenyl with carboxycarbonyl and 2-carboxyphenyl amino |
N/A | Potential enzyme-binding activity due to acetyl and carboxy groups . |
| : Benzoic acid, 2-[4-[(2S)-2-(acetylamino)-3-oxo-3-(pentylamino)propyl]-1-naphthalenylamino] | - Naphthalenyl core - Pentylamino group |
Replaces 3-ethylphenyl with naphthalene; pentylamino instead of carboxyphenyl | Increased hydrophobicity due to naphthalene; altered binding kinetics . |
| : (2E)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid | - Hexyl ester - α,β-unsaturated propenoic acid |
Longer ester chain (hexyl vs. methyl); conjugated double bond | Enhanced lipophilicity; potential for Michael addition reactions . |
| : Methyl 2-(octadecylcarbamoyl)benzoate | - Octadecylamino carbonyl | Long alkyl chain (C18) instead of butoxy linker | Extreme hydrophobicity; likely used in lipid-based formulations . |
Physicochemical and Spectroscopic Comparisons
- NMR Profiles: highlights that substituent changes in regions analogous to the target compound’s 3-ethylphenyl group (e.g., naphthalene in ) cause distinct chemical shifts in regions A (positions 29–36) and B (positions 39–44), affecting hydrogen-bonding networks . The methyl ester in the target compound (vs.
Solubility and Stability :
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester, is a complex structure that may exhibit various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Biological Activity Overview
1. Anticancer Activity
Recent studies have indicated that benzoic acid derivatives can exhibit significant anticancer properties. For instance, certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.
Table 1: Anticancer Activity of Related Compounds
2. Cholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some benzoic acid derivatives have shown promising results with IC50 values comparable to standard drugs such as donepezil.
Table 2: Cholinesterase Inhibition Data
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Prostaglandin Receptors : The compound has been reported to bind selectively to Prostaglandin E receptors (EP3 and EP4), exhibiting antagonistic activity that could play a role in anti-inflammatory responses .
- Enzyme Interaction : Its structural components suggest potential interactions with various enzymes involved in metabolic pathways, contributing to its anticancer and cholinesterase inhibition properties.
Case Studies
In a study investigating the anticancer potential of benzoic acid derivatives, several compounds were synthesized and tested against multiple cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced the potency and selectivity of the compounds towards specific cancer types .
Furthermore, molecular docking studies revealed favorable binding interactions between the compound and target proteins, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
